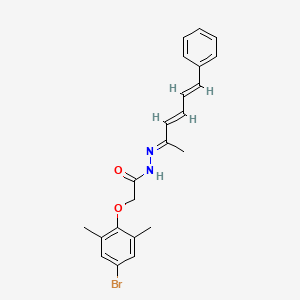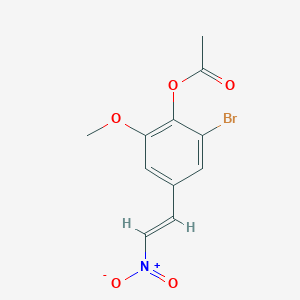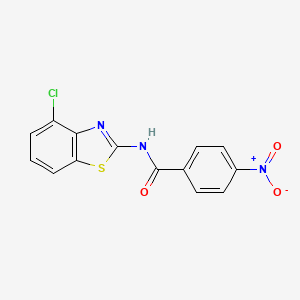
N-cyclohexyl-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(2-thienylmethyl)thiourea, also known as CCT or Ditiocarb, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a thiourea derivative that has been synthesized and used in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling pathways. This inhibition leads to an increase in oxidative stress and ultimately, cancer cell death. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to have antioxidant properties, as it can scavenge free radicals and inhibit oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-cyclohexyl-N'-(2-thienylmethyl)thiourea in lab experiments is its high yield and purity. Additionally, this compound is a relatively stable compound that can be stored for long periods without degradation. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that high concentrations of this compound can cause cytotoxicity and DNA damage. Therefore, it is important to use this compound in appropriate concentrations and to follow proper safety protocols when handling the compound.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-(2-thienylmethyl)thiourea. One potential direction is to further investigate its potential as an anti-cancer agent. Specifically, more studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential targets for drug development. Another potential direction is to investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Finally, more research is needed to investigate the potential environmental impacts of this compound, particularly its potential as a chelating agent in environmental science.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-(2-thienylmethyl)thiourea involves the reaction between cyclohexylamine and 2-thienylmethyl isothiocyanate. The reaction is carried out in a solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis method is typically high, and the purity of the product can be confirmed using various spectroscopic techniques, such as NMR and IR spectroscopy.
Scientific Research Applications
N-cyclohexyl-N'-(2-thienylmethyl)thiourea has been extensively studied for its various applications in scientific research. One of the primary applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, this compound has been used as a fungicide in agriculture and as a chelating agent in environmental science.
properties
IUPAC Name |
1-cyclohexyl-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIBLLMOWFJKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)


![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)


![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)


![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)
